REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH:9][C:10](=O)[CH:11]([C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[N:19]=[CH:18][CH:17]=[CH:16]3)[CH3:12])=[CH:4][CH:3]=1.C(O)C.C(=O)=O.FC(F)(C1C=C2C(=CC=1)N=CC=C2)C1N2N=C(C3C=CC(CCNC(=O)OC(C)(C)C)=CC=3)C=CC2=NN=1>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10]([CH:11]([C:13]3[CH:14]=[C:15]4[C:20](=[CH:21][CH:22]=3)[N:19]=[CH:18][CH:17]=[CH:16]4)[CH3:12])=[N:9][N:8]=2)[N:7]=1
|
Name
|
N′-(6-chloropyridazin-3-yl)-2-(quinolin-6-yl)propanehydrazide
|
Quantity
|
2700 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)NNC(C(C)C=1C=C2C=CC=NC2=CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
tert-Butyl 2-(4-(3-(difluoro(quinolin-6-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)ethylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NN=C2N1N=C(C=C2)C2=CC=C(C=C2)CCNC(OC(C)(C)C)=O)(C=2C=C1C=CC=NC1=CC2)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
then partitioned between 9:1 CHCl3/IPA (75 mL) and 1 M NaOH (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with 9:1 CHCl3/IPA (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to an amber oil under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was isolated as off white crystalline solid from ACN
|
Type
|
CUSTOM
|
Details
|
were prepared
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C(C)C=2C=C1C=CC=NC1=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |